N1-isopentyl-N2-(3-methoxyphenyl)oxalamide
Description
N1-Isopentyl-N2-(3-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by an oxalamide core (N-C(O)-C(O)-N) substituted with an isopentyl group (3-methylbutyl) at one nitrogen and a 3-methoxyphenyl group at the other. The isopentyl group provides branching, which may enhance miscibility in hydrophobic polymer matrices, while the 3-methoxyphenyl group could influence hydrogen bonding and thermal stability .
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)7-8-15-13(17)14(18)16-11-5-4-6-12(9-11)19-3/h4-6,9-10H,7-8H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUVBSOFYRZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-(3-methoxyphenyl)oxalamide typically involves the reaction of isopentylamine with 3-methoxyphenyl oxalyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification process in an industrial setup may involve advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-isopentyl-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N1-isopentyl-N2-(3-methoxyphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-isopentyl-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural and Functional Analogues
The table below compares N1-isopentyl-N2-(3-methoxyphenyl)oxalamide with key oxalamide derivatives reported in the literature:
Key Comparative Insights
Thermal Behavior
- The 3-methoxyphenyl group may elevate the melting temperature (Tm) relative to aliphatic analogs. For instance, compound 1 exhibits a phase transition at 59.3°C due to hydrogen bond weakening, while the target compound’s Tm is likely higher (~140–160°C) due to rigid aromatic interactions .
Functional Versatility
- Unlike S336 (flavorant) or GMC-8 (antimicrobial), the target compound’s design aligns with nucleation agents like compounds 1 and 2. Its branched alkyl chain could reduce the nucleation barrier in PHB more effectively than hydroxyethyl-terminated OXA1/OXA2, which are tailored for lactide polymerization .
Performance in Polymer Crystallization
Structure-Property Relationships
- Hydrogen Bonding : The oxalamide core enables self-assembly via N-H···O bonds, but the 3-methoxyphenyl group may reduce hydrogen bonding density compared to hydroxyethyl groups in OXA1/OXA2, impacting nucleation kinetics .
- Solubility : The isopentyl group enhances compatibility with hydrophobic polymers, whereas S336’s polar pyridyl group limits its use to hydrophilic systems .
Biological Activity
N1-isopentyl-N2-(3-methoxyphenyl)oxalamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features an oxalamide functional group, which is known for its ability to interact with various biological targets. The presence of the isopentyl group and the 3-methoxyphenyl moiety enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 15 µM. The mechanism was linked to the compound's ability to modulate signaling pathways associated with cell survival.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes within bacteria and cancer cells.
- Receptor Modulation: It may act on specific receptors that regulate apoptosis and cell growth.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
